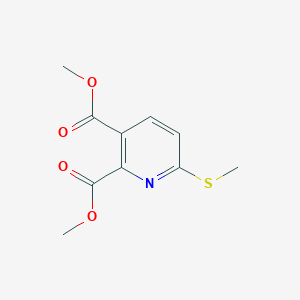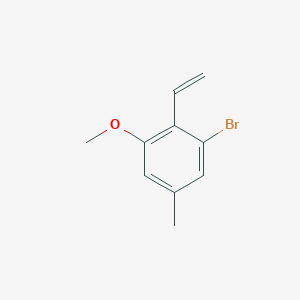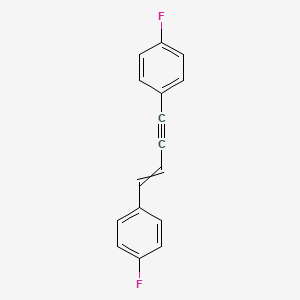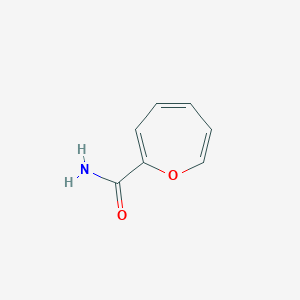
Oxepine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepine-2-carboxamide is a heterocyclic compound featuring a seven-membered ring containing one oxygen atom and a carboxamide group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxepine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation reaction, where 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids undergo cyclization in the presence of a Lewis acid such as Eaton’s reagent . Another approach involves the use of radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, and ring-expansion strategies .
Industrial Production Methods: Industrial production of this compound may involve automated flow preparation techniques. These methods integrate multiple flow chemistry devices controlled by open-source software, allowing for efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Oxepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxepine derivatives, which can exhibit diverse biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Oxepine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of oxepine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a potential microtubule inhibitor, it binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with enzymes and proteins also contributes to its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxamides: Known for their inhibitory properties against various enzymes and proteins.
Quinoline-2-carboxamides: Exhibiting significant biological activities, including antimicrobial and anticancer properties.
Arylcarboxamides: Studied for their anti-tubercular activity and potential as MmpL3 inhibitors.
Uniqueness: Oxepine-2-carboxamide stands out due to its seven-membered ring structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
832111-17-8 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
oxepine-2-carboxamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)6-4-2-1-3-5-10-6/h1-5H,(H2,8,9) |
InChI-Schlüssel |
GWWYCZYBZIMLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(OC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
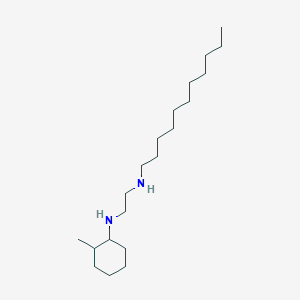
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
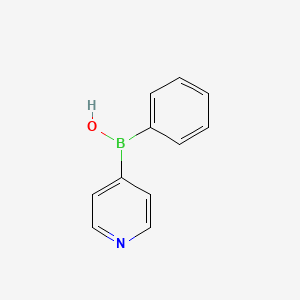
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
